N-[2-(3,4-dimethoxyphenyl)ethyl]adamantane-1-carboxamide
Overview
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]adamantane-1-carboxamide is a useful research compound. Its molecular formula is C21H29NO3 and its molecular weight is 343.467. The purity is usually 95%.
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Scientific Research Applications
DNA-Intercalating Agents and Cytotoxicity
Phase I Study of Cytotoxic Agent N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA) DACA is a novel DNA-intercalating agent with a unique mechanism of cytotoxic action, involving topoisomerases I and II. A Phase I study highlighted its potential against solid tumors. However, the maximum tolerated dose achieved might be sub-therapeutic, indicating a need for further research on dose optimization (McCrystal et al., 1999).
Metabolism of DACA in Cancer Patients In a clinical trial, the metabolism of DACA was examined in cancer patients. The study identified primary metabolites and revealed the biotransformation processes in humans, primarily involving N-oxidation of the tertiary amine side chain and acridone formation, both considered detoxication reactions (Schofield et al., 1999).
Adamantane Derivatives and Neurological Diseases
Potential Protective Effects Against COVID-19 Research suggests that adamantanes used in various neurological diseases might offer protective effects against COVID-19. A study involving patients with neurological disorders like multiple sclerosis, Parkinson's disease, and cognitive impairment, who were treated with adamantanes, showed no clinical manifestations of COVID-19. This finding encourages further exploration of adamantanes' protective properties against COVID-19, particularly in patients with neurological diseases (Rejdak & Grieb, 2020).
Therapeutic Brain Concentration of Amantadine Amantadine, an NMDA receptor antagonist, is clinically used for Parkinson's disease and drug-induced extrapyramidal symptoms. Studies on its concentration in the central nervous system indicate that therapeutic levels are achieved in the brain tissue, potentially due to intralysosomal accumulation. This research provides insight into the pharmacokinetics of amantadine, with implications for its therapeutic use and dosage optimization (Kornhuber et al., 1995).
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]adamantane-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO3/c1-24-18-4-3-14(10-19(18)25-2)5-6-22-20(23)21-11-15-7-16(12-21)9-17(8-15)13-21/h3-4,10,15-17H,5-9,11-13H2,1-2H3,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKZYFEVSPOZFPU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C23CC4CC(C2)CC(C4)C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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